2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxybenzyl)acetamide
Description
This compound is a heterocyclic hybrid integrating a benzo[d]thiazole core, a 1,3,4-oxadiazole ring, and a 2-methoxybenzyl-substituted acetamide moiety. The benzo[d]thiazole unit is a privileged scaffold in medicinal chemistry due to its electron-rich aromatic system and ability to engage in π-π stacking interactions . The 1,3,4-oxadiazole ring contributes metabolic stability and hydrogen-bonding capacity, while the 2-methoxybenzyl group may enhance lipophilicity and modulate receptor binding .
Potential pharmacological applications can be inferred from structurally similar compounds: benzothiazole derivatives exhibit antinociceptive, anti-inflammatory, and antidiabetic activities , while 1,3,4-oxadiazoles are associated with antimicrobial and enzyme inhibitory properties .
Properties
IUPAC Name |
2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-27-16-8-4-2-6-14(16)12-22-18(26)13-29-21-25-24-19(28-21)10-11-20-23-15-7-3-5-9-17(15)30-20/h2-9H,10-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVIBTOTRPIRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxybenzyl)acetamide typically involves multiple steps:
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Formation of Benzothiazole Derivative: : The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by the cyclization of 2-aminothiophenol with an appropriate carboxylic acid or its derivative under acidic conditions.
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Oxadiazole Ring Formation: : The next step is the formation of the 1,3,4-oxadiazole ring. This can be done by reacting the benzothiazole derivative with hydrazine hydrate to form a hydrazide, which is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring.
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Thioether Formation: : The oxadiazole derivative is then reacted with an appropriate alkyl halide to introduce the thioether linkage.
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Final Coupling: : The final step involves coupling the thioether derivative with 2-methoxybenzylamine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield, and implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the oxadiazole ring or the benzothiazole moiety, potentially leading to ring opening or hydrogenation products.
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Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole or oxadiazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing benzothiazole and oxadiazole moieties. The compound under discussion has shown significant efficacy against various microbial strains:
- Antibacterial Activity : It has demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) were reported as follows:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 0.25 |
| 2 | Escherichia coli | 1 |
| 3 | Candida albicans | 4 |
These results indicate that the compound may outperform traditional antibiotics in certain cases, suggesting its potential as a new antimicrobial agent .
Antifungal Activity
The compound has also been evaluated for antifungal properties. Studies indicate that derivatives with similar structures exhibit effective inhibition against various fungal strains, potentially offering new avenues for antifungal therapy .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies:
Cytotoxicity Studies
Cytotoxicity assays conducted on different cancer cell lines revealed the following findings:
- MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value of approximately 165 µM, indicating moderate cytotoxicity.
Other related compounds have shown broad-spectrum cytotoxicity across multiple cancer types, including prostate and ovarian cancers .
Study 1: Synthesis and Antifungal Evaluation
A study published in MDPI synthesized a series of benzamide derivatives containing oxadiazole. These derivatives were tested for antifungal activity and showed higher efficacy than traditional agents like fluconazole, indicating the potential of oxadiazole-containing compounds in antifungal therapy .
Study 2: Antitumor Activity Assessment
Research into the antitumor properties of benzothiazole derivatives demonstrated significant inhibitory effects on various cancer cell lines. Modifications to the benzothiazole structure enhanced biological activity, suggesting that further structural optimization could yield more potent anticancer agents .
Mechanism of Action
The mechanism of action of 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxybenzyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzothiazole moiety could intercalate with DNA, while the oxadiazole ring might interact with proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Observations
Structural Flexibility vs. The oxadiazole-thioacetamide linkage (common in the target compound and ’s 3a) correlates with cytotoxic activity, suggesting possible apoptosis-inducing mechanisms .
Substituent Effects: Electron-withdrawing groups (e.g., nitro in ) enhance antinociceptive latency but may increase metabolic instability. Methoxy groups (e.g., 2-methoxybenzyl in the target compound) improve blood-brain barrier penetration, critical for neuropathic pain modulation .
Pharmacological Overlaps: Compounds with thioether bridges (e.g., , and the target) show consistent anti-inflammatory and enzyme inhibitory profiles due to sulfur’s redox activity .
Research Findings and Limitations
- Synthetic Challenges : The ethyl linker between benzothiazole and oxadiazole in the target compound may require optimized reaction conditions (e.g., higher temperatures or phase-transfer catalysts) to avoid side products .
- Biological Data Gaps : While analogs in and show in vivo efficacy, the target compound’s activity remains theoretical. Testing in COX-2 or α-glucosidase assays is recommended .
Biological Activity
The compound 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxybenzyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of benzothiazole derivatives known for their diverse biological activities. Its structure can be represented as follows:
- Molecular Formula : C22H22N4O2S2
- Molecular Weight : 446.56 g/mol
- CAS Number : 1251615-09-4
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The presence of the oxadiazole moiety is believed to enhance the antibacterial properties due to its ability to disrupt bacterial cell wall synthesis .
Anticancer Properties
Benzothiazole derivatives have also been investigated for their anticancer activities. In vitro studies have demonstrated that compounds featuring the benzothiazole and oxadiazole rings exhibit cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism of action is often linked to the induction of apoptosis and inhibition of cell proliferation .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 5.0 | Apoptosis induction |
| Compound B | MCF7 | 3.5 | Cell cycle arrest |
| Compound C | HeLa | 4.0 | Inhibition of proliferation |
Antioxidant Activity
The antioxidant properties of this compound have been explored, particularly in preventing oxidative stress-related cellular damage. Studies indicate that similar benzothiazole derivatives can scavenge free radicals effectively, which is crucial in mitigating various diseases linked to oxidative stress .
Case Studies
- Antimicrobial Efficacy : A study conducted by Evren et al. (2019) evaluated a series of benzothiazole derivatives against E. coli and Pseudomonas aeruginosa. The results showed that compounds with the oxadiazole group displayed enhanced antibacterial activity compared to traditional antibiotics .
- Cytotoxicity in Cancer Models : Research published in MDPI demonstrated that certain benzothiazole derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in multiple cancer cell lines. This suggests a promising avenue for developing more effective anticancer agents .
- Oxidative Stress Mitigation : Another study highlighted the antioxidant potential of benzothiazole compounds, showing a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating their role in cellular protection mechanisms .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for success?
The compound can be synthesized via a multi-step approach:
- Step 1 : React a 2-amino-5-aryl-methylthiazole derivative with chloroacetyl chloride in dioxane using triethylamine as a base to form an intermediate chloroacetamide .
- Step 2 : Perform nucleophilic substitution by reacting the intermediate with a thiol-containing oxadiazole derivative (e.g., 5-aryl-1,3,4-oxadiazole-2-thiol) in dry acetone under reflux with anhydrous potassium carbonate to form the thioether linkage .
- Critical conditions : Maintain anhydrous conditions, control reaction temperature (20–25°C for acylation; reflux for substitution), and use polar aprotic solvents (e.g., dioxane, acetone) to stabilize intermediates .
Q. Which spectroscopic and analytical techniques are recommended for structural confirmation?
- ¹H/¹³C NMR : Use DMSO-d₆ as a solvent to resolve aromatic protons and confirm substituent positions (e.g., methoxybenzyl protons at δ ~3.8 ppm; benzo[d]thiazole protons at δ 7.2–8.1 ppm) .
- Mass spectrometry (EI-MS) : Identify the molecular ion peak (e.g., m/z 311 [M+1] for similar acetamide derivatives) .
- Elemental analysis : Validate purity by comparing calculated vs. experimental C, H, N, and S percentages (e.g., ±0.3% deviation acceptable) .
Q. How can researchers screen this compound for preliminary biological activity?
- In vitro assays : Use cell viability assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, HeLa) or enzyme inhibition studies (e.g., α-glucosidase for antidiabetic potential) .
- Dose-response curves : Test concentrations from 1 µM to 100 µM to determine IC₅₀ values .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what are common side products?
- Yield optimization : Increase equivalents of chloroacetyl chloride (1.2–1.5 eq) during acylation or use microwave-assisted synthesis to accelerate substitution reactions .
- Side products : Hydrolysis of the oxadiazole ring under prolonged acidic/basic conditions or dimerization via disulfide bridges if thiol intermediates are not stabilized .
Q. What computational methods are suitable for predicting reactivity or bioactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR for anticancer activity). Reference the ICReDD platform for reaction path optimization .
Q. How should researchers address discrepancies in spectral or elemental analysis data?
- Spectral mismatches : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or tautomeric equilibria in heterocyclic moieties .
- Elemental analysis errors : Purify via column chromatography (silica gel, ethyl acetate/hexane) and re-crystallize from ethanol-DMF mixtures .
Q. What strategies are recommended for scaling up synthesis while maintaining purity?
- Batch vs. flow chemistry : Transition from batch reflux to continuous flow systems to improve heat/mass transfer .
- In-line monitoring : Use FTIR or HPLC to track reaction progress and detect impurities early .
Methodological Guidance
Q. How can stability studies be designed for this compound under varying conditions?
- Forced degradation : Expose to UV light (ICH Q1B), acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions .
- HPLC-MS analysis : Monitor degradation products using a C18 column (acetonitrile/water gradient) .
Q. What in vivo models are appropriate for validating bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
